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Compound of Interest

Compound Name: Caplyta

Cat. No.: B1244355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacokinetic profile

of lumateperone, a novel antipsychotic agent. Understanding the differences in how this drug is

absorbed, distributed, metabolized, and excreted in various species is crucial for the

interpretation of preclinical safety and efficacy data and for its successful clinical development.

This document summarizes key quantitative data, details experimental methodologies from

cited studies, and visualizes metabolic pathways to facilitate a deeper understanding of the

compound's behavior in different biological systems.

Key Pharmacokinetic Parameters: A Cross-Species
Overview
Significant variability in the pharmacokinetic profile of lumateperone has been observed across

different species. While comprehensive quantitative data for all preclinical models is not

publicly available, this section summarizes the key parameters identified from published

literature and regulatory documents.
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Pharmacokinet
ic Parameter

Human Rat Dog Monkey

Tmax (Time to

Peak Plasma

Concentration)

1-2 hours[1][2]

Rapid Absorption

(Specific Tmax

not stated)

Data not

available

Data not

available

t1/2 (Half-life) 18 hours[1]

Rapid

Elimination

(Specific t1/2 not

stated)

Prolonged

elimination of

metabolites[3]

Data not

available

Bioavailability ~4.4%[1] < 5%
Data not

available

Data not

available

Metabolism

Primarily via

ketone

reduction[3]

Primarily via N-

demethylation

Significant

metabolism,

differs from

humans[3]

Data not

available

Primary Route of

Elimination
Urinary[3] Fecal[3]

Data not

available

Data not

available

Key Metabolites

Reduced

carbonyl

metabolite

(IC200131)[1]

N-desmethyl

metabolite

(IC200161)[1]

Aniline

metabolites

formed[3]

Data not

available

Plasma Protein

Binding
97.4%[2]

Data not

available

Data not

available

Data not

available

Volume of

Distribution (Vd)
~4.1 L/kg[2]

Data not

available

Data not

available

Data not

available

Note: "Data not available" indicates that specific quantitative values for these parameters in the

indicated species were not found in the publicly available literature reviewed.

Interspecies Metabolic Differences
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The metabolism of lumateperone shows stark differences between humans and non-clinical

species, which is a critical consideration for translational studies. In humans, the primary

metabolic pathway involves the reduction of the ketone in the butyrophenone side chain.[1]

Conversely, in preclinical species such as rats, the main metabolic route is the N-demethylation

of the piperazine ring.[1]

Furthermore, toxicological studies in animals have identified the formation of aniline

metabolites, which have not been found at quantifiable levels in adult humans.[3] This

metabolic divergence underscores the importance of careful interpretation of preclinical

toxicology findings.

Human Metabolism

Preclinical Species (e.g., Rat) Metabolism

Lumateperone Reduced Carbonyl Metabolite
(IC200131)

Ketone Reduction
(Primary Pathway)

Lumateperone

N-desmethyl Metabolite
(IC200161)

N-demethylation
(Predominant Pathway)

Aniline MetabolitesOther Pathways

Click to download full resolution via product page

Primary metabolic pathways of lumateperone in humans versus preclinical species.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of lumateperone in non-clinical

species are not extensively detailed in the available literature. However, based on regulatory

documents and published studies, the following general methodologies have been described.

Animal Studies
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Species: Sprague-Dawley rats and Beagle dogs have been used in non-clinical safety and

pharmacokinetic studies.[3]

Administration: Lumateperone was administered orally in these studies.[3]

Observations: Pharmacokinetic analyses in rats and dogs have shown that lumateperone

and its metabolites can accumulate with increasing doses, and the elimination of metabolites

is prolonged.[3] Toxicological studies have been conducted with oral administration for

durations of 3, 6, and 9 months in mice, rats, and dogs.

Human Studies
Study Design: Clinical pharmacokinetic studies in humans have been conducted in healthy

volunteers and patients with schizophrenia.

Administration: Lumateperone is administered orally. The effect of food on its absorption has

been studied, with a high-fat meal decreasing Cmax by 33% and increasing AUC by 9%,

while delaying Tmax by approximately one hour.[1]

Dosage: The approved clinical dose is 42 mg once daily.[2]

Bioanalysis: Plasma concentrations of lumateperone and its metabolites are measured using

validated analytical methods, such as LC-MS/MS.

Signaling Pathways and Experimental Workflows
The therapeutic effects of lumateperone are attributed to its unique interactions with multiple

neurotransmitter systems. It acts as a potent serotonin 5-HT2A receptor antagonist, a

presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a

modulator of D1 receptor-dependent glutamate transmission.
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Preclinical to Clinical Pharmacokinetic Workflow
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A simplified workflow for pharmacokinetic assessment from preclinical to clinical stages.

Conclusion
The pharmacokinetic profile of lumateperone exhibits significant cross-species differences,

particularly in its metabolic pathways. While human pharmacokinetics are well-characterized,

detailed quantitative data in common preclinical species such as dogs and monkeys remain

limited in the public domain. The primary metabolic route in humans is ketone reduction,

whereas N-demethylation is predominant in rats. These differences, along with the formation of

unique metabolites in animals, are critical considerations for the translation of preclinical

findings to clinical outcomes. Researchers and drug development professionals should be

mindful of these interspecies variations when designing and interpreting studies on

lumateperone and its analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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